molecular formula C12H13F2NO B13487633 3-(3,3-difluorocyclobutyl)-N-methylbenzamide

3-(3,3-difluorocyclobutyl)-N-methylbenzamide

Katalognummer: B13487633
Molekulargewicht: 225.23 g/mol
InChI-Schlüssel: XAERNJOKYZXHNW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(3,3-Difluorocyclobutyl)-N-methylbenzamide is a chemical compound that features a cyclobutyl ring substituted with two fluorine atoms and a benzamide group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,3-difluorocyclobutyl)-N-methylbenzamide typically involves the use of ethyl 3,3-difluorocyclobutanecarboxylate as a key intermediate. This intermediate can be prepared through the reaction of dichloroketene with tert-butyl or benzyl vinyl ether

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The choice of solvents, catalysts, and purification techniques are crucial for efficient industrial production.

Analyse Chemischer Reaktionen

Types of Reactions

3-(3,3-Difluorocyclobutyl)-N-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the cyclobutyl ring or the benzamide group.

    Substitution: The fluorine atoms on the cyclobutyl ring can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted cyclobutyl derivatives.

Wissenschaftliche Forschungsanwendungen

3-(3,3-Difluorocyclobutyl)-N-methylbenzamide has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Used in the development of new materials with unique properties.

Wirkmechanismus

The mechanism of action of 3-(3,3-difluorocyclobutyl)-N-methylbenzamide involves its interaction with specific molecular targets. The fluorine atoms on the cyclobutyl ring can enhance the compound’s binding affinity to certain proteins or enzymes. The benzamide group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include:

Uniqueness

3-(3,3-Difluorocyclobutyl)-N-methylbenzamide is unique due to the presence of both the difluorocyclobutyl ring and the benzamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Eigenschaften

Molekularformel

C12H13F2NO

Molekulargewicht

225.23 g/mol

IUPAC-Name

3-(3,3-difluorocyclobutyl)-N-methylbenzamide

InChI

InChI=1S/C12H13F2NO/c1-15-11(16)9-4-2-3-8(5-9)10-6-12(13,14)7-10/h2-5,10H,6-7H2,1H3,(H,15,16)

InChI-Schlüssel

XAERNJOKYZXHNW-UHFFFAOYSA-N

Kanonische SMILES

CNC(=O)C1=CC=CC(=C1)C2CC(C2)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.